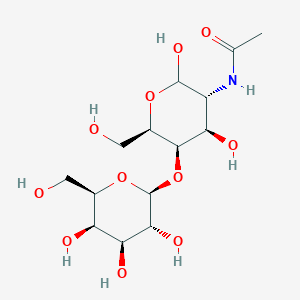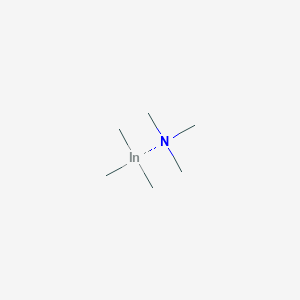
2-Acetamido-2-desoxy-4-O-(β-D-Galactopyranosyl)-D-galactopyranose
Übersicht
Beschreibung
2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose is a complex carbohydrate derivative known for its significant role in various biological processes. This compound is a type of oligosaccharide, which is a carbohydrate composed of a small number of monosaccharides. It is particularly noted for its involvement in cell adhesion and signaling, making it a valuable subject of study in biomedical research .
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cell adhesion and signaling, which are crucial for understanding cellular interactions and communication.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory drugs due to its ability to inhibit pro-inflammatory cytokines.
Wirkmechanismus
Target of Action:
This compound, also known as LacNAc , plays a crucial role in combating afflictions intricately linked to carbohydrate metabolism . Its primary targets include cell surface receptors and proteins involved in cell adhesion and signaling.
Mode of Action:
LacNAc interacts with specific receptors, such as lectins, on cell surfaces. These interactions modulate cellular responses, affecting processes like inflammation and immune regulation. By binding to lectins, LacNAc can inhibit pro-inflammatory cytokines in human bronchial epithelial cell lines, making it potentially useful in treating inflammatory conditions .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can affect LacNAc’s stability and efficacy. For instance, acidic conditions may alter its structure or binding affinity.
Biochemische Analyse
Biochemical Properties
In biochemical reactions, 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose plays a significant role. It interacts with various enzymes, proteins, and other biomolecules. The compound can be analyzed using high-performance liquid chromatography (HPLC), which separates molecules based on their chemical properties . The acid residues present in the molecule make it an ideal target for antibodies and polymer-based drug delivery systems .
Cellular Effects
In host cells, 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose is involved in various biological processes related to cell adhesion and signaling . It has been shown to inhibit pro-inflammatory cytokines in human bronchial epithelial cell lines, which may be helpful in treating inflammatory conditions .
Molecular Mechanism
The molecular mechanism of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose involves its interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose over time in laboratory settings are yet to be fully explored. It is known that the compound is stable and can be stored at <-15°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose typically involves the glycosylation of a suitable acceptor molecule with a glycosyl donor. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond. The process may also involve protecting groups to prevent unwanted reactions at other functional sites on the molecule .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of automated synthesizers and stringent purification processes, such as high-performance liquid chromatography (HPLC), to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moiety.
Reduction: This can be used to alter the functional groups, such as converting ketones to alcohols.
Substitution: This involves replacing one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-mannopyranose: This compound is structurally similar but differs in the configuration of the sugar moiety.
2-Acetamido-2-deoxy-4-O-(2-acetamido-2-deoxy-B-D-galactopyranosyl)-D-glucose: Another similar compound with variations in the glycosidic linkage and sugar units.
Uniqueness
2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose is unique due to its specific configuration and functional groups, which confer distinct biological activities. Its ability to inhibit pro-inflammatory cytokines and its role in cell adhesion and signaling make it particularly valuable in biomedical research .
Eigenschaften
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12+,13?,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUJDWYNGMDBV-QSHYMYMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

